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Compound of Interest

Compound Name:
N-(tert-Butoxycarbonyl)-4-nitro-L-

phenylalanine

Cat. No.: B558659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral

properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, a key intermediate in peptide

synthesis and drug discovery. Detailed spectral data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy are presented. Furthermore, this guide outlines standardized experimental

protocols for acquiring these spectra and includes workflow visualizations to illustrate the

analytical process.

Chemical Structure and Properties
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, also known as Boc-Phe(4-NO₂)-OH, is a

derivative of the amino acid L-phenylalanine. The N-terminus is protected by a tert-

butoxycarbonyl (Boc) group, and a nitro (NO₂) group is substituted at the para-position of the

phenyl ring.

Molecular Formula: C₁₄H₁₈N₂O₆[1]

Molecular Weight: 310.30 g/mol [1]

IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic

acid[1]
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CAS Number: 33305-77-0[1]

Spectral Data Summary
The following tables summarize the key spectral data for N-(tert-Butoxycarbonyl)-4-nitro-L-
phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Assignment

δ 1.42 (s, 9H)

δ 3.10 - 3.35 (m, 2H)

δ 4.55 (m, 1H)

δ 7.45 (d, J=8.5 Hz, 2H)

δ 8.15 (d, J=8.5 Hz, 2H)

δ ~10-12 (br s, 1H)

Note: Chemical shifts (δ) are in ppm. Solvent effects may cause variations.
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¹³C NMR Data

Assignment

δ 28.3 (3C)

δ 38.0

δ 55.0

δ 80.5

δ 123.5 (2C)

δ 130.5 (2C)

δ 145.0

δ 147.0

δ 155.5

δ 173.0

Note: The presence of the electron-withdrawing nitro group causes a downfield shift for the aromatic

carbons compared to the unsubstituted Boc-L-phenylalanine. The specific shifts can vary based on

the solvent used.[2]

Infrared (IR) Spectroscopy
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IR Data (ATR or KBr Pellet)

Wavenumber (cm⁻¹)

~3300 (br)

~2980

~1710 (s)

~1690 (s)

~1520 (s)

~1345 (s)

~1160 (s)

Source: Bio-Rad Laboratories, Inc. via PubChem.[1]

Mass Spectrometry (MS)
Mass Spectrometry Data

Parameter

Ionization Mode

[M-H]⁻ (Negative Ion)

[M+H]⁺ (Positive Ion)

[M+Na]⁺ (Positive Ion)

Exact Mass

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis Data (in Methanol or Ethanol)

λmax (nm)

~270-280

Note: This absorption is attributed to the π → π transition of the nitro-substituted aromatic ring.[3][4]

[5] The exact maximum absorption (λmax) and molar absorptivity (ε) can vary depending on the

solvent and pH.*

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

MeOD). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[6]

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and acquisition of 16-64 scans for good signal-to-noise.[7]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7][8]

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as

a reference. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade

Potassium Bromide (KBr).

Grind the mixture thoroughly in an agate mortar to a fine powder.

Press the powder into a transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact by applying pressure with the

built-in clamp. This method requires minimal sample preparation.[10]

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.[11]

Data Processing: The final spectrum is presented as a ratio of the sample scan to the

background scan, typically in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
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Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or

acetonitrile.[12]

Dilute this stock solution to a final concentration of 1-10 µg/mL using a suitable solvent

system, often containing a small amount of acid (e.g., 0.1% formic acid for positive mode)

or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.[12]

Data Acquisition:

Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of

charged droplets.[13]

Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature

to achieve stable and efficient ion generation.[14][15]

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm

the molecular weight. The high-resolution mass measurement should be within 5 ppm of the

calculated exact mass.[1]

UV-Visible Spectroscopy
Sample Preparation:

Prepare a stock solution of known concentration in a UV-transparent solvent (e.g.,

methanol, ethanol, or acetonitrile).

Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1-

1.0 AU.

Data Acquisition:

Use a dual-beam spectrophotometer. Fill one cuvette with the solvent (blank) and another

with the sample solution.
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Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.

[16]

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration

is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualized Workflows
The following diagrams illustrate the general experimental and logical workflows for the

characterization of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Results
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Caption: General workflow for spectroscopic analysis.
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Structural Information from Spectral Data

N-Boc-4-nitro-L-phenylalanine
C₁₄H₁₈N₂O₆

NMR (¹H, ¹³C)
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IR
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- Exact Mass
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Boc (4C)
Aromatic (6C)
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C=O (Carboxyl, Carbonyl)
N-H (Amide)
N-O (Nitro)
C-O (Ester)

MW = 310.30
Exact Mass = 310.1165

Nitroaromatic Chromophore
λmax ~275 nm

Click to download full resolution via product page

Caption: Relationship between spectral data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

3. repository.up.ac.za [repository.up.ac.za]

4. staff.hnue.edu.vn [staff.hnue.edu.vn]

5. m.youtube.com [m.youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b558659?utm_src=pdf-body-img
https://www.benchchem.com/product/b558659?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-nitro-L-phenylalanine
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-nitro-L-phenylalanine
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://repository.up.ac.za/server/api/core/bitstreams/89d3e141-55e0-42c0-8f39-8f3d3e4d75d2/content
https://staff.hnue.edu.vn/Portals/0/TeachingSubject/hiennguyensp/b80a769b-1a2c-4d98-9259-06cf22552be3Chapter-6-UV-Vis---RUT-GON.pdf
https://m.youtube.com/watch?v=cipCzxLfka4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. pubs.acs.org [pubs.acs.org]

7. sc.edu [sc.edu]

8. books.rsc.org [books.rsc.org]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Multi-spectroscopic monitoring of molecular interactions between an amino acid-
functionalized ionic liquid and potential anti-Alzheimer's drugs - RSC Advances (RSC
Publishing) DOI:10.1039/D0RA06323A [pubs.rsc.org]

12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry
Research Facility [massspec.chem.ox.ac.uk]

13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

14. chromatographyonline.com [chromatographyonline.com]

15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectral Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-
phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558659#spectral-properties-of-n-tert-butoxycarbonyl-
4-nitro-l-phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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